3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a methoxy-substituted chromenone moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The chromenone moiety can be introduced via a subsequent condensation reaction with suitable phenolic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the chromenone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUREPOIGJZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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